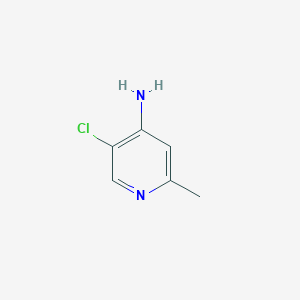

5-Chloro-2-methylpyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAKYMBVGQAQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540244 | |

| Record name | 5-Chloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-44-0 | |

| Record name | 5-Chloro-2-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Chloro-Methyl-Pyridinamine Isomers: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and applications of chloro-methyl-substituted pyridinamines, a class of heterocyclic compounds pivotal to modern medicinal chemistry. While the initial query specified 5-Chloro-2-methylpyridin-4-amine (CAS 97944-44-0), this document will primarily focus on the more extensively documented and industrially significant isomer, 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2). This decision is driven by the wealth of available data and its established role as a key starting material in the synthesis of prominent therapeutic agents. We will explore its physicochemical characteristics, detail a robust synthetic protocol via catalytic hydrogenation, and illuminate its critical function as a building block in the development of drugs such as the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important synthetic intermediate.

Introduction and Nomenclature

Substituted pyridines are a cornerstone of pharmaceutical and agrochemical research. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. Within this class, chloro-methyl-pyridinamines are particularly valuable as versatile intermediates.

A point of clarification is essential. The constitutional isomers this compound and 2-Chloro-5-methylpyridin-4-amine, while structurally similar, possess distinct properties and are referenced by different CAS numbers.

-

This compound: CAS 97944-44-0

-

2-Chloro-5-methylpyridin-4-amine: CAS 79055-62-2

Due to its extensive documentation and significant role as a precursor in major pharmaceutical syntheses, this guide will concentrate on 2-Chloro-5-methylpyridin-4-amine .[1][2] Information for the 5-chloro isomer will be provided where available for comparative purposes.

Chemical Structure of 2-Chloro-5-methylpyridin-4-amine:

-

IUPAC Name: 2-chloro-5-methylpyridin-4-amine[3]

-

Synonyms: 4-Amino-2-chloro-5-methylpyridine, 2-chloro-5-methyl-4-pyridinamine[3][4][5]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The data below has been aggregated from various chemical suppliers and databases.

| Property | 2-Chloro-5-methylpyridin-4-amine | This compound | Source(s) |

| CAS Number | 79055-62-2 | 97944-44-0 | [3][7] |

| Appearance | Solid, powder | Not specified | [4][8][9] |

| Melting Point | 115 °C | 98.0 °C | [7][8][10] |

| Boiling Point | ~310.1 °C (Predicted) | ~252.2 °C (Predicted) | [7][8][10] |

| Density | ~1.26-1.3 g/cm³ (Predicted) | ~1.26 g/cm³ (Predicted) | [5][8][10] |

| Water Solubility | Slightly soluble (5.4 g/L at 25°C, Calculated) | Not specified | [5] |

| pKa | ~5.11 (Predicted, basic amino group) | ~7.67 (Predicted) | [2][7] |

| LogP | 1.67 (Predicted) | Not specified | [6][10] |

| Polar Surface Area | 38.91 Ų | Not specified | [2][3] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

The basicity of the 4-amino group (pKa of the conjugate acid) is a key feature, influencing the compound's solubility in aqueous acidic media and its nucleophilicity in chemical reactions.[2] The predicted pKa values suggest a notable difference in basicity between the two isomers, likely due to the varied electronic influence of the chlorine atom's position relative to the amine.

Synthesis and Reactivity

Primary Synthetic Route

The most prevalent and efficient synthesis of 2-Chloro-5-methylpyridin-4-amine involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1][2][8] This method is advantageous as it reduces both the nitro group and the N-oxide in a single, high-yield step.

The choice of catalyst is critical for achieving high conversion and purity. A bimetallic catalyst, such as Platinum and Molybdenum on activated carbon, has been shown to be highly effective.[8] Palladium on carbon is also a viable catalyst.[2] The reaction is typically performed in an alcohol solvent, such as ethanol, under moderate hydrogen pressure.

Caption: General workflow for the synthesis of 2-Chloro-5-methylpyridin-4-amine.

Chemical Reactivity

The reactivity of 2-Chloro-5-methylpyridin-4-amine is governed by its functional groups:

-

4-Amino Group: This primary amine is a nucleophile and can participate in a wide range of reactions, including N-alkylation, acylation, and condensation reactions to form imines.[11] Its basicity allows for salt formation with acids.

-

2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles. This allows for the introduction of various functional groups (e.g., alkoxy, amino) at the 2-position, further expanding its synthetic utility.

-

Pyridine Ring: The ring itself can undergo electrophilic substitution, although it is generally deactivated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent.

Applications in Medicinal Chemistry and Drug Development

The primary value of 2-Chloro-5-methylpyridin-4-amine lies in its role as a key building block for complex, biologically active molecules.

Intermediate for Finerenone Synthesis

A prominent application is in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes. In the patented synthesis, 2-Chloro-5-methylpyridin-4-amine is reacted with potassium hydroxide in methanol under pressure to form a key pyridone intermediate.[1] This transformation highlights the reactivity of the 2-chloro position.

Caption: Role as a key intermediate in the synthesis of Finerenone.

Other Pharmaceutical Applications

The scaffold is also found in the development of other therapeutic agents.

-

GPR119 Agonists: Related pyridone structures have been investigated as G-protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[12]

-

5-HT₁ₐ Receptor Agonists: The substituted methylpyridine motif is present in compounds like Befiradol, a selective 5-HT₁ₐ receptor agonist studied for treating levodopa-induced dyskinesia in Parkinson's disease.[13]

-

General Research: It serves as a versatile starting material for creating libraries of novel compounds for screening against various biological targets.[2][14]

Experimental Protocols

The following protocols are representative examples based on literature procedures and should be adapted and optimized by qualified personnel.

Protocol: Synthesis of 2-Chloro-5-methylpyridin-4-amine[8]

-

Reactor Setup: Charge a glass pressure reactor equipped with a mechanical stirrer with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq).

-

Inerting: Purge the reactor with an inert gas, such as argon or nitrogen.

-

Catalyst and Solvent Addition: Add the hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, ~10% by weight of the starting material) and anhydrous ethanol as the solvent.

-

Pressurization: Seal the reactor and pressurize it with hydrogen gas to 3 bar.

-

Reaction: Stir the mixture vigorously at 30°C for approximately 20 hours. Monitor the reaction progress by a suitable method (e.g., HPLC, TLC).

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.

-

Filtration: Filter the reaction mixture through a pad of kieselguhr or celite to remove the catalyst. Wash the filter cake with additional ethanol.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.

Protocol: Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. In DMSO-d₆, the expected signals are: a singlet for the methyl protons (~1.96 ppm, 3H), a broad singlet for the amine protons (~6.16 ppm, 2H), and two singlets for the aromatic protons on the pyridine ring (~6.50 ppm and ~7.68 ppm, 1H each).[8]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive mode will show the protonated molecular ion [M+H]⁺ at m/z ≈ 143.[8] The isotopic pattern characteristic of a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) will also be observable.

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic N-H stretching bands for the primary amine group (typically in the 3300-3500 cm⁻¹ region) and C=C/C=N stretching bands for the pyridine ring.

Safety and Handling

Hazard Identification: 2-Chloro-5-methylpyridin-4-amine is classified as hazardous.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][9][10]

-

Signal Word: Warning.[9]

Handling and Storage:

-

Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain stability.[7][8]

Conclusion

2-Chloro-5-methylpyridin-4-amine is a high-value chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its strategic importance is underscored by its role as a key precursor in the manufacture of Finerenone, a modern therapeutic agent. The compound's versatile reactivity, stemming from its amino, chloro, and pyridine functionalities, ensures its continued relevance in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is crucial for scientists leveraging this scaffold to build the next generation of complex molecules.

References

-

2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem. National Center for Biotechnology Information. [Link]

-

2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc. Chemsrc. [Link]

-

2-Amino-5-chloro-4-methylpyridine - SpectraBase. Wiley Science Solutions. [Link]

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents.

-

Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. De Gruyter. [Link]

-

3-Hydroxy-5-(mercaptomethyl)-2-methyl-4-pyridinemethanol - CAS Common Chemistry. CAS. [Link]

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. National Library of Medicine. [Link]

-

12243-46-8 - LookChem. LookChem. [Link]

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC - PubMed Central. National Library of Medicine. [Link]

-

Befiradol - Wikipedia. Wikipedia. [Link]

-

2-Chloro-5-methyl-pyridin-4-amine - PharmaCompass.com. PharmaCompass. [Link]

-

pKa values bases - Chair of Analytical Chemistry. University of Tartu. [Link]

-

1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048. Loba Chemie. [Link]

Sources

- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 2. Buy 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [smolecule.com]

- 3. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]

- 5. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]

- 6. chemscene.com [chemscene.com]

- 7. 97944-44-0 CAS MSDS (5-CHLORO-2-METHYL-PYRIDIN-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 9. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]

- 10. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Befiradol - Wikipedia [en.wikipedia.org]

- 14. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-2-methylpyridin-4-amine CAS number 79055-62-2

An In-depth Technical Guide to 5-Chloro-2-methylpyridin-4-amine (CAS No. 79055-62-2)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 79055-62-2), a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, principal synthesis methodologies, characteristic chemical reactivity, and significant applications, with a particular focus on its role as a critical intermediate in the synthesis of Finerenone. Protocols for synthesis and subsequent reactions are provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Core Compound Profile

This compound is a substituted aminopyridine that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a pyridine ring functionalized with chloro, methyl, and amino groups, provides multiple reactive sites, making it a valuable synthon for constructing more elaborate molecular architectures. The aminopyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[2][3]

The primary significance of this compound lies in its role as a precursor in the manufacturing of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used for treating chronic kidney disease associated with type 2 diabetes.[4] This guide will elucidate the critical aspects of its chemistry, from synthesis to application, providing a robust technical foundation for its use in a research and development setting.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 79055-62-2 | [5][6][7] |

| Molecular Formula | C₆H₇ClN₂ | [5][6][7] |

| Molecular Weight | 142.59 g/mol | [5][7] |

| IUPAC Name | 2-chloro-5-methylpyridin-4-amine | [5] |

| Synonyms | 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine | [5][8][9] |

| Appearance | White to yellowish crystalline powder or solid | [1] |

| Melting Point | 115 °C | [10] |

| Boiling Point | 310.1 ± 37.0 °C at 760 mmHg | [10] |

| Solubility | Slightly soluble in water; soluble in ethanol, DMF, and dichloromethane.[1] | [1] |

| pKa | (Predicted) | N/A |

| LogP | 1.67 | [10] |

Spectroscopic Profile

Spectroscopic data is crucial for structural confirmation and purity assessment. Reported data for this compound includes:

-

Mass Spectrometry (MS) : The positive electron ionization (EI+) mass spectrum shows a molecular ion peak [M+H]⁺ at m/z = 143, confirming the molecular weight of the compound.[11]

-

¹H-NMR Spectroscopy : The proton NMR spectrum provides key structural information.[11]

-

Solvent : DMSO-d₆

-

δ = 1.96 ppm (s, 3H) : This singlet corresponds to the three protons of the methyl group (CH₃) at the C5 position.

-

δ = 6.16 ppm (br s, 2H) : The broad singlet is characteristic of the two protons of the primary amine group (NH₂) at the C4 position.

-

δ = 6.50 ppm (s, 1H) : This singlet represents the aromatic proton at the C3 position.

-

δ = 7.68 ppm (s, 1H) : This singlet corresponds to the aromatic proton at the C6 position.

-

Synthesis and Manufacturing

The most prominent and industrially relevant synthesis of this compound involves the catalytic hydrogenation of a nitropyridine precursor. This method is efficient and scalable, making it suitable for pharmaceutical manufacturing.

Primary Synthetic Pathway: Catalytic Hydrogenation

The synthesis starts from 2-chloro-5-methyl-4-nitropyridine 1-oxide. The process involves the reduction of both the nitro group and the N-oxide functionality.[4][11] The choice of a bimetallic catalyst, such as Platinum and Molybdenum on a carbon support, is critical for achieving high conversion and selectivity. Molybdenum likely acts as a promoter, enhancing the activity and stability of the primary platinum catalyst.

Caption: Synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol

The following protocol is adapted from patent literature describing the synthesis.[11]

Materials and Equipment:

-

Glass pressure reactor with a stirrer

-

Argon or Nitrogen source for inerting

-

Hydrogen gas source

-

2-chloro-5-methyl-4-nitropyridine 1-oxide

-

Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)

-

Ethanol

-

Kieselguhr (diatomaceous earth)

Procedure:

-

Reactor Charging : Under an argon atmosphere, charge the pressure reactor with 29 g (153.8 mmol) of 2-chloro-5-methyl-4-nitropyridine 1-oxide.

-

Catalyst and Solvent Addition : Add 2.9 g of the Pt/Mo on activated carbon catalyst and 320 mL of ethanol.

-

Inerting : Seal the reactor and inert the system by pressurizing with argon to 3 bar and venting, repeating this cycle three times. This step is crucial to remove oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.

-

Hydrogenation : Pressurize the reactor with hydrogen to 3 bar. Maintain the reaction temperature at 30°C and stir for 20 hours. Monitor the reaction progress (e.g., by HPLC) until conversion exceeds 98%.

-

Work-up : After the reaction is complete, vent the hydrogen and inert the reactor with argon.

-

Filtration : Filter the reaction mixture through a pad of kieselguhr (approx. 10 g) to remove the solid catalyst.

-

Isolation : Concentrate the filtrate to dryness under reduced pressure to yield the crude product. The product can be used directly or purified further if necessary.

Yield and Purity:

Chemical Reactivity and Key Applications

The utility of this compound stems from the distinct reactivity of its functional groups. The amino group is a potent nucleophile and directing group, while the chloro substituent at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for halopyridines.[12][13][14]

Application in the Synthesis of Finerenone

The most notable application is its use as a starting material for an intermediate of Finerenone.[4] In this multi-step synthesis, the amine is converted into a pyridone via a reaction with potassium hydroxide in methanol under pressure.

Caption: Pathway from this compound to Finerenone.

Protocol for Conversion to Pyridone Intermediate

This protocol is derived from a patent describing the synthesis of the Finerenone intermediate.[4]

Materials and Equipment:

-

Autoclave or suitable pressure reactor

-

This compound

-

Potassium hydroxide (KOH)

-

Methanol

Procedure:

-

Reactor Charging : Charge the autoclave with this compound, potassium hydroxide, and methanol.

-

Reaction : Seal the reactor and heat to the specified elevated temperature. The high pressure and temperature facilitate the nucleophilic substitution of the chloride by hydroxide (from KOH), followed by tautomerization to the more stable pyridone form.

-

Work-up and Isolation : After the reaction is complete, cool the reactor. The product, 4-amino-5-methyl-1H-pyridin-2(1H)-one, is then isolated and purified. This intermediate is subsequently used in further steps to construct the final Finerenone molecule.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][15] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / irritation | [5][15] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5] |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | [5][15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use in a chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[16] Eyewash stations and safety showers must be readily accessible.[16][17]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[16][17]

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[15][16]

-

Respiratory Protection : If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates.[16]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15][16]

First Aid Measures

-

If Swallowed : Rinse mouth. Call a POISON CENTER or doctor immediately.[15]

-

If on Skin : Remove all contaminated clothing immediately. Wash off with plenty of soap and water. Seek medical attention if irritation persists.[15][16]

-

If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16]

-

If in Eyes : Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[16][17]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[17]

-

Store under an inert atmosphere for long-term stability.[18]

Conclusion

This compound (CAS No. 79055-62-2) is a fundamentally important building block in pharmaceutical synthesis. Its well-defined synthesis via catalytic hydrogenation and its predictable reactivity make it an ideal precursor for complex targets. Its critical role in the production of Finerenone highlights its value to the pharmaceutical industry. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for its effective and safe utilization in research and manufacturing.

References

-

Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available at: [Link]

-

Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]

-

2-Chloropyridine. Wikipedia. Available at: [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

-

The reaction of 4‐chloropyridine with some amines. Semantic Scholar. Available at: [Link]

-

Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme Connect. Available at: [Link]

-

2-Chloro-5-methylpyridin-4-amine. PubChem. Available at: [Link]

-

2-Amino-5-chloro-4-methylpyridine Spectra. SpectraBase. Available at: [Link]

-

2-chloro-5-methylpyridin-4-amine. Chemsrc. Available at: [Link]

-

2-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia. Available at: [Link]

-

CAS 79055-62-2. PharmaCompass. Available at: [Link]

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).Google Patents.

-

Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. Available at: [Link]

-

Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

4-Pyridinamine, 2-chloro-5-methyl- Introduction. ChemBK. Available at: [Link]

-

2-Chloro-5-methyl-pyridin-4-amine. PharmaCompass. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]

-

2-Amino-5-methylpyridine. PubChem. Available at: [Link]

-

Benzenamine, 5-chloro-2-methyl-. NIST WebBook. Available at: [Link]

-

2-(5-Chloro-2-fluorophenyl)-5-methylpyridin-4-amine. Chemsrc. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 5. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-Chloro-5-methyl-pyridin-4-amine;4-Amino-2-chloro-5-methylpyridine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 9. 2-chloro-5-methylpyridin-4-amine cas 79055-62-2 [minglangchem.com]

- 10. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

- 11. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 12. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]

5-Chloro-2-methylpyridin-4-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-2-methylpyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of this compound (CAS No. 97944-44-0). As a substituted aminopyridine, this compound represents a valuable building block for drug discovery and chemical synthesis. However, it is frequently confused with its more widely documented isomer, 2-chloro-5-methylpyridin-4-amine. This document serves to consolidate the available data for the 5-chloro isomer, offering a clear reference for researchers and drug development professionals. We will detail its structural identifiers, physicochemical properties, theoretical spectroscopic profile, and potential applications, providing a foundational understanding for its use in a research context.

Introduction: Establishing a Unique Chemical Identity

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutic agents. Their utility stems from the pyridine ring's unique electronic properties, its ability to engage in hydrogen bonding, and the diverse structural variations achievable through substitution. This compound is one such heterocyclic building block, offering a specific arrangement of functional groups—an amine, a chloro substituent, and a methyl group—that can be leveraged for targeted molecular design.

A critical point of clarification is the precise placement of these substituents. The compound of focus in this guide, This compound , is structurally distinct from its isomer, 2-chloro-5-methylpyridin-4-amine (CAS 79055-62-2) . The vast majority of readily available literature and spectral data pertains to the latter. This guide will focus exclusively on the former (CAS 97944-44-0) to provide a clear and unambiguous resource for scientists working with this specific molecule.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and physical characteristics. The arrangement of atoms in this compound dictates its reactivity, solubility, and potential for intermolecular interactions.

Figure 1: 2D molecular structure of this compound.

The key structural and physicochemical data for this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, other properties such as boiling point and pKa are computationally predicted due to a lack of published experimental data.[1]

| Identifier | Value | Source |

| CAS Number | 97944-44-0 | , [1] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₇ClN₂ | , [1] |

| Molecular Weight | 142.59 g/mol | |

| SMILES | CC1=CC(=C(N)C=N1)Cl | |

| Melting Point | 98.0 °C | [1] |

| Boiling Point (Predicted) | 252.2 ± 35.0 °C | [1] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.67 ± 0.42 | [1] |

Theoretical Spectroscopic Profile

Experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in peer-reviewed literature or public databases. Therefore, this section provides a theoretical profile based on computational predictions and fundamental principles of spectroscopy to guide researchers in confirming the structure of synthesized or purchased material.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons: Two singlets in the aromatic region (typically δ 6.0-8.5 ppm). One proton is at position 3 and the other at position 6. Their exact chemical shifts will be influenced by the electronic effects of the adjacent substituents.

-

Amine Protons: A broad singlet corresponding to the two protons of the -NH₂ group. The chemical shift of this peak can vary significantly (typically δ 4.0-6.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

-

Methyl Protons: A sharp singlet integrating to three protons, typically in the upfield region (δ 2.0-2.5 ppm), corresponding to the -CH₃ group at position 2.

¹³C NMR: The carbon NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, as there is no molecular symmetry. The approximate chemical shifts would be:

-

Four signals in the aromatic region (δ 100-160 ppm) for the pyridine ring carbons. The carbons attached to the nitrogen, chlorine, and amino groups (C2, C4, C5, C6) will have distinct and characteristic shifts.

-

One signal for the methyl carbon (-CH₃), expected in the upfield region (δ 15-25 ppm).

Synthesis and Reactivity Considerations

While a specific, validated protocol for the synthesis of this compound is not published, a plausible synthetic route can be conceptualized based on established pyridine chemistry. Such a route would likely involve the construction of a polysubstituted pyridine ring, followed by functional group interconversions.

Figure 2: A conceptual workflow for the synthesis of this compound.

Reactivity Insights: The molecule's reactivity is governed by its functional groups:

-

Amino Group: The primary amine at C4 is a potent nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. It also acts as a base.

-

Chloro Group: The chlorine at C5 is on an electron-rich ring (activated by the amino group) but is generally less reactive towards nucleophilic aromatic substitution than chloro-substituents at the 2- or 4-positions of a standard pyridine ring. Substitution may be possible under forcing conditions or through metal-catalyzed cross-coupling reactions.

-

Pyridine Nitrogen: The ring nitrogen is basic and can be protonated or alkylated to form pyridinium salts.

Applications in Research and Drug Development

This compound serves as a versatile building block for constructing more complex molecules. Its specific substitution pattern makes it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry. By incorporating this moiety, researchers can probe the importance of the chloro, methyl, and amino groups at their respective positions for biological activity.

While this exact molecule is not a known drug, structurally related chloropyridine and aminopyridine cores are prevalent in pharmaceuticals. For instance, the discovery of GPR119 agonists for diabetes treatment involved the use of a 5-chloropyridone core, demonstrating the utility of such scaffolds in designing potent and selective clinical candidates.[2] The title compound can be used in similar discovery programs to explore new chemical space and develop novel therapeutics.

Conclusion

This compound (CAS 97944-44-0) is a distinct chemical entity with a defined molecular structure. This guide has sought to provide a clear and technically grounded overview of its identity, distinguishing it from its isomers. While a lack of extensive published experimental data necessitates a reliance on some predicted properties, the information consolidated here—from its fundamental physicochemical characteristics to its theoretical spectroscopic signature and potential applications—provides a solid foundation for researchers. As a commercially available building block, this compound holds potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science.

References

-

Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-methylpyridin-4-amine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of heterocyclic building blocks is paramount to the successful discovery and development of novel therapeutics. Among these, substituted pyridines represent a class of compounds with immense synthetic versatility and a proven track record in bioactive molecules. This technical guide focuses on a specific, high-value pyridine derivative: 2-chloro-5-methylpyridin-4-amine. While the user query referenced 5-Chloro-2-methylpyridin-4-amine, extensive database validation confirms the correct IUPAC nomenclature to be 2-chloro-5-methylpyridin-4-amine [1]. This document will serve as a comprehensive resource for researchers, providing in-depth information on its nomenclature, physicochemical properties, synthesis, and critical role as a key intermediate in the synthesis of advanced pharmaceutical agents.

Nomenclature and Identification

Correctly identifying a chemical entity is the foundation of sound scientific research. The compound of interest is unambiguously identified by the following nomenclature and registry number.

-

IUPAC Name: 2-chloro-5-methylpyridin-4-amine[1]

-

CAS Number: 79055-62-2

-

Molecular Formula: C₆H₇ClN₂

-

Synonyms:

-

4-Amino-2-chloro-5-methylpyridine

-

2-Chloro-5-methyl-4-pyridinamine

-

(2-Chloro-5-methylpyridin-4-yl)amine

-

4-Pyridinamine, 2-chloro-5-methyl-

-

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, reaction optimization, and formulation. The key properties of 2-chloro-5-methylpyridin-4-amine are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 142.59 g/mol | [1][2] |

| Appearance | White to yellowish crystalline powder | [3] |

| Melting Point | 169-171 °C | [3] |

| Boiling Point | 115 °C | |

| Solubility | Slightly soluble in water; soluble in ethanol, dimethylformamide, and dichloromethane | [3] |

| InChI Key | CJGKOPNIXJWHKF-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The synthesis of 2-chloro-5-methylpyridin-4-amine is a critical process for its application in multi-step drug synthesis. The most cited and industrially relevant method involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide[2][4].

Synthetic Pathway: A Mechanistic Overview

The chosen synthetic route is elegant in its efficiency, simultaneously reducing both the nitro group and the N-oxide functionality. The causality behind this choice lies in the high conversion rates and the minimization of side reactions, such as the hydro-dechlorination of the pyridine ring, which is a common challenge in the reduction of chloro-substituted pyridines[4]. The use of a platinum-molybdenum catalyst appears to be key in achieving this high selectivity[2].

Caption: Role of the compound in Finerenone synthesis.

Broader Context: The Versatility of Aminopyridines

The utility of 2-chloro-5-methylpyridin-4-amine is representative of the broader importance of the aminopyridine class in drug discovery.[5] The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, allowing for diverse interactions with biological targets. Furthermore, the pyridine ring is a bioisostere for other aromatic systems and can be readily functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The diverse biological activities of aminopyridine derivatives underscore their potential as scaffolds for the development of new drugs targeting a wide array of diseases.[6]

Conclusion

2-Chloro-5-methylpyridin-4-amine is a synthetically valuable building block with a critical role in modern pharmaceutical development. Its well-defined synthesis, specific reactivity, and crucial function as a key intermediate for the MR antagonist Finerenone highlight its importance for researchers in medicinal chemistry and process development. A comprehensive understanding of its properties and synthesis, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines . PubMed. [Link]

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review . ResearchGate. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) . RSC Publishing. [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines . MDPI. [Link]

-

Synthesis and biological screening of substituted 2-aminocyano pyridines . ResearchGate. [Link]

-

WO2020178175 - SYNTHESIS OF 4-AMINO-5-METHYL-1H-PYRIDIN-2(1H) - WIPO Patentscope . WIPO Patentscope. [Link]

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

2-Chloro-5-methyl-pyridin-4-amine;4-Amino-2-chloro-5-methylpyridine . PharmaCompass. [Link]

-

2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 . PubChem. [Link]

- US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

-

2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 . Chemsrc. [Link]

-

2-chloro-5-methylpyridin-4-amine (Finerenone Intermediates) API Manufacturers | GMP-Certified Suppliers . Pharmaoffer.com. [Link]

- US4612377A - Preparation of 2-chloro-5-methylpyridine.

-

Finerenone Intermediates CAS NO 21962-45-8 . Volsenchem. [Link]

-

79055-62-2 . ChemBK. [Link]

-

Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines . ResearchGate. [Link]

Sources

- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

An In-depth Technical Guide to 2-chloro-5-methyl-4-pyridinamine: Core Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-5-methyl-4-pyridinamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a chlorine atom at the 2-position, a methyl group at the 5-position, and an amino group at the 4-position of the pyridine ring, renders it a versatile building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic and purification protocols, and its pivotal role as a key intermediate in the synthesis of advanced pharmaceutical agents, most notably the non-steroidal mineralocorticoid receptor (MR) antagonist, finerenone.[1][2] Understanding the nuanced characteristics of this compound is crucial for its effective utilization in complex synthetic pathways and the development of novel therapeutics.

Physicochemical Properties

The fundamental physical and chemical properties of 2-chloro-5-methyl-4-pyridinamine are summarized in the table below. These parameters are critical for predicting its behavior in various solvent systems, reaction conditions, and for developing appropriate analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClN₂ | [3] |

| Molecular Weight | 142.59 g/mol | [3] |

| CAS Number | 79055-62-2 | [3] |

| Appearance | Off-white to yellowish crystalline powder | [4] |

| Melting Point | 115 °C | [3] |

| Boiling Point (Predicted) | 310.1 ± 37.0 °C | [3] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 5.11 ± 0.42 | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol, dimethylformamide, and dichloromethane.[4] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; Cl [label="Cl"]; N2 [label="NH₂"]; C6 [label="CH₃"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C1; C1 -- Cl [len=1.5]; C3 -- N2 [len=1.5]; C4 -- C6 [len=1.5]; {rank=same; C2; C3;} {rank=same; C5; C1;}

}

Caption: 2D Structure of 2-chloro-5-methyl-4-pyridinamine

Spectroscopic Profile

A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of 2-chloro-5-methyl-4-pyridinamine.

-

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl and amino groups. A typical spectrum would show a singlet for the methyl protons (δ ≈ 1.96 ppm, 3H), a broad singlet for the amino protons (δ ≈ 6.16 ppm, 2H), and two singlets for the aromatic protons (δ ≈ 6.50 ppm, 1H and δ ≈ 7.68 ppm, 1H).[3]

-

Mass Spectrometry (EI+): The mass spectrum typically shows a molecular ion peak [M+H]⁺ at m/z = 143.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

Synthesis and Purification

The most common and efficient synthesis of 2-chloro-5-methyl-4-pyridinamine involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[3]

Caption: Synthesis of 2-chloro-5-methyl-4-pyridinamine.

Reaction Mechanism and Causality

The synthesis proceeds via a catalytic hydrogenation. The platinum/molybdenum on activated carbon catalyst is crucial for this transformation. Platinum is a highly effective hydrogenation catalyst, while molybdenum can act as a promoter, enhancing the catalyst's activity and selectivity. The reaction involves the reduction of both the nitro group and the N-oxide. A potential side reaction is the hydrodechlorination of the starting material or product, which is minimized by the choice of catalyst and reaction conditions.[5]

Experimental Protocol: Synthesis

Materials:

-

2-chloro-5-methyl-4-nitropyridine 1-oxide

-

0.8% Pt and 0.6% Mo on activated carbon catalyst

-

Ethanol

-

Argon

-

Hydrogen

-

Kieselguhr (diatomaceous earth)

Procedure:

-

Under an argon atmosphere, charge a glass pressure reactor with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and the Pt/Mo on activated carbon catalyst (typically 10% w/w of the starting material).[3]

-

Add ethanol as the solvent (approximately 10 mL per gram of starting material).[3]

-

Seal the reactor and purge it three times with argon, followed by pressurizing with hydrogen to 3 bar.[3]

-

Maintain the reaction mixture at 30°C with vigorous stirring for approximately 20 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC or TLC).[3]

-

Upon completion, inert the reactor with argon and filter the reaction mixture through a pad of kieselguhr to remove the catalyst.[3]

-

Concentrate the filtrate under reduced pressure to yield the crude product.[3]

Experimental Protocol: Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures, while impurities should either be insoluble at high temperatures or remain in solution upon cooling. For 2-chloro-5-methyl-4-pyridinamine, a mixed solvent system such as ethanol/water or a single solvent like isopropanol could be effective.

Procedure:

-

Dissolve the crude 2-chloro-5-methyl-4-pyridinamine in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration to remove the carbon.

-

To the hot filtrate, slowly add water dropwise until the solution becomes faintly turbid.

-

Reheat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-chloro-5-methyl-4-pyridinamine is primarily dictated by the interplay of the electron-donating amino group and the electron-withdrawing chloro substituent on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making it a valuable handle for introducing various functional groups.[6]

This reactivity has been effectively exploited in the synthesis of finerenone, a potent and selective non-steroidal MR antagonist.[2] In this synthesis, 2-chloro-5-methyl-4-pyridinamine serves as a key building block.

Caption: Role in the synthesis of Finerenone.

The amino group can also participate in various reactions, such as diazotization, allowing for further functionalization of the pyridine ring.[4] The versatility of this molecule makes it an attractive starting material for the synthesis of a wide array of other potential bioactive compounds.

Safety and Handling

2-chloro-5-methyl-4-pyridinamine is a chemical that should be handled with appropriate safety precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[3] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2. (n.d.). ElectronicsAndBooks. Retrieved January 5, 2026, from [Link]

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents. (n.d.).

- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents. (n.d.).

-

2-Chloro-5-methyl-4-pyridinamine - ChemBK. (2024, April 9). Retrieved January 5, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 5, 2026, from [Link]

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. (n.d.).

-

2-Amino-5-chloro-4-methylpyridine - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]

-

Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry. [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 5, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]

-

2-Pyridinamine, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]

-

2-Chloro-5-methylpyridin-4-amine. (n.d.). Amerigo Scientific. Retrieved January 5, 2026, from [Link]

-

Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2002). Heterocyclic Communications, 8(3). [Link]

- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).

-

Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (n.d.). PMC. Retrieved January 5, 2026, from [Link]

- US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents. (n.d.).

-

Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PMC. Retrieved January 5, 2026, from [Link]

-

Selective dehydrogenation of small and large molecules by a chloroiridium catalyst. (2022, September 23). PMC. Retrieved January 5, 2026, from [Link]

-

Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 4. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-methylpyridin-4-amine for Pharmaceutical Research

This guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-methylpyridin-4-amine, a critical parameter for its potential application in drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for determining and understanding its solubility profile.

Introduction to this compound

This compound is a substituted aminopyridine derivative. Aminopyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] They serve as important scaffolds in the synthesis of novel therapeutic agents.[2][3] The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability and, consequently, its therapeutic efficacy.[4][5] A thorough understanding of the solubility of this compound is therefore a prerequisite for its advancement in the drug discovery and development pipeline.[6]

Key Physicochemical Properties:

While comprehensive experimental data for this compound is not extensively published, some key properties can be found in chemical databases.

| Property | Value | Source |

| CAS Number | 97944-44-0 | [7] |

| Molecular Formula | C₆H₇ClN₂ | [7] |

| Molecular Weight | 142.59 g/mol | [7] |

| Melting Point | 98.0 °C | [7] |

| pKa (Predicted) | 7.67 ± 0.42 | [7] |

The predicted pKa suggests that this compound is a weak base. This is a critical piece of information as it implies that its solubility will be highly dependent on the pH of the surrounding medium.[8]

Theoretical Framework of Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution.[4] For a weakly basic compound like this compound, the solubility is governed by several factors, most notably the pH of the solvent. The relationship between pH, pKa, and the solubility of an ionizable compound is a cornerstone of pharmaceutical science.

The Henderson-Hasselbalch Equation and its Implication on Solubility

The ionization of a weak base (B) in an acidic solution can be represented as:

B + H⁺ ⇌ BH⁺

The Henderson-Hasselbalch equation for a weak base is:

pH = pKa + log([B]/[BH⁺])

where [B] is the concentration of the neutral base and [BH⁺] is the concentration of its conjugate acid.

At a pH below the pKa, the compound will exist predominantly in its protonated, ionized form (BH⁺). Generally, the ionized form of a drug is more soluble in aqueous solutions than its neutral form. Therefore, the solubility of this compound is expected to increase in acidic conditions.[8]

The Impact of Solvent Polarity

The general principle of "like dissolves like" is a useful qualitative guide for predicting solubility.[5] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the presence of an amino group and a nitrogen atom in the pyridine ring, this compound possesses polar characteristics. It is therefore expected to have some degree of solubility in polar solvents. A related isomer, 2-chloro-5-methyl-4-pyridinamine, is reported to be soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane.[9]

Experimental Determination of Solubility

A precise and reproducible determination of solubility is crucial. The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of this compound.

The Shake-Flask Method: A Gold Standard

The shake-flask method, originally proposed by Higuchi and Connors, remains the most reliable technique for determining thermodynamic solubility.[10] It involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Experimental Workflow for Thermodynamic Solubility Determination

Figure 1: A schematic workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[5]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 48 hours) to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate with an appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution by factoring in the dilution. This concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Determining the pH-Solubility Profile

Given the basic nature of this compound, its aqueous solubility is expected to be pH-dependent. To establish the pH-solubility profile, the shake-flask method should be performed using a series of buffers across a physiologically relevant pH range (e.g., pH 2 to pH 10).

Logical Relationship of pH, Ionization, and Solubility

Figure 2: The relationship between pH, the ionization state of a basic compound, and its resulting aqueous solubility.

Factors Influencing Solubility and their Mitigation

Several factors can influence the solubility of a drug candidate and should be considered during its development.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used in solubility studies.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[4] Solubility studies should be conducted at physiologically relevant temperatures (e.g., 37 °C) in addition to room temperature.

-

Common Ion Effect: The presence of a common ion in the solution can suppress the dissolution of an ionic solid. This should be considered when formulating this compound in solutions containing other salts.

Should this compound exhibit poor aqueous solubility, various formulation strategies can be employed to enhance it, such as salt formation, the use of co-solvents, or nano-milling to increase the surface area for dissolution.[4]

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its determination and interpretation. As a weakly basic compound, its solubility is predicted to be highly pH-dependent, a critical consideration for its formulation and in vivo performance. The experimental protocols outlined herein, particularly the shake-flask method, will enable researchers to generate the high-quality, reproducible data necessary to advance the development of this compound as a potential therapeutic agent. A thorough understanding of its solubility profile is an indispensable step in unlocking its full therapeutic potential.

References

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022-02-28). PubMed Central.

- Experiment 27 - Amines and Amides. Jay C. McLaughlin.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025-08-07). ResearchGate.

- Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed.

- 4 Factors Affecting Solubility of Drugs. (2021-07-05). Ascendia Pharmaceutical Solutions.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. NIH.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (2022-02-28). PubMed Central.

- HANDBOOK OF - SOLUBILITY DATA for PHARMACEUTICALS. CRC Press.

- Buy 2-Chloro-5-methylpyridin-4-amine | 79055-62-2. (2023-08-15). Smolecule.

- 2-Chloro-5-methylpyridin-4-amine | 79055-62-2. Sigma-Aldrich.

- Handbook of Solubility Data for Pharmaceuticals. ResearchGate.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). PharmaTutor.

- Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.

- 97944-44-0(5-CHLORO-2-METHYL-PYRIDIN-4-YLAMINE) Product Description. ChemicalBook.

- 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. PubChem.

- Amines and Amides: Properties Lab Manual. Studylib.

- The Analysisof an Amine Mixture: An Introductory Analysis Experiment. Journal of Chemical Education.

- 79055-62-2 - Introduction. (2024-04-09). ChemBK.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. bmglabtech.com [bmglabtech.com]

- 7. 97944-44-0 CAS MSDS (5-CHLORO-2-METHYL-PYRIDIN-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 5-Chloro-2-methylpyridin-4-amine

Introduction: Elucidating the Molecular Blueprint

In the landscape of pharmaceutical research and drug development, substituted pyridines represent a cornerstone of heterocyclic chemistry. Among them, 5-Chloro-2-methylpyridin-4-amine (CAS No. 97944-44-0) is a vital building block, valued for its role in the synthesis of complex, biologically active molecules.[1] Its precise molecular structure—a pyridine ring functionalized with an amine, a methyl group, and a chlorine atom—imparts specific electronic and steric properties that are crucial for its reactivity and subsequent application.

The unambiguous confirmation of this structure is not merely an academic exercise; it is a fundamental prerequisite for its use in any synthetic protocol, ensuring reproducibility, purity, and the ultimate safety and efficacy of the final product. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to illuminate the why behind the what—explaining the rationale for experimental choices, interpreting the resulting data through the lens of established chemical principles, and providing a framework for robust, self-validating analytical workflows.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of every atom in the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A rigorous and well-documented methodology is the bedrock of reliable spectral data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound solid sample.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). Rationale: DMSO-d₆ is often preferred for amines due to its ability to form hydrogen bonds, which can sharpen the N-H proton signals. It also has a wide chemical shift window and excellent solvating power.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Data Acquisition:

-

The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion.

-

For ¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

For ¹³C NMR: Utilize a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. For this compound (C₆H₇ClN₂), we expect to observe four distinct signals.

Table 1: Predicted ¹H NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -NH₂ | ~5.0 - 6.5 (variable) | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent and concentration. The protons are exchangeable, leading to a broad signal.[2] |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Located adjacent to the ring nitrogen, this methyl group is deshielded and appears as a sharp singlet due to the absence of adjacent protons.[3] |

| H-3 | ~6.4 - 6.6 | Singlet (s) | 1H | This aromatic proton is shielded by the adjacent electron-donating amino group at C4. |

| H-6 | ~7.8 - 8.0 | Singlet (s) | 1H | This aromatic proton is deshielded by the adjacent electron-withdrawing ring nitrogen and appears further downfield.[4] |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals six unique carbon environments, corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| -CH₃ | ~20 - 25 | Standard aliphatic methyl carbon chemical shift. |

| C-3 | ~108 - 112 | Shielded by the strong electron-donating effect of the adjacent amino group. |

| C-5 | ~115 - 120 | The carbon atom bearing the chlorine substituent. |

| C-6 | ~147 - 150 | Aromatic carbon adjacent to the ring nitrogen, resulting in a downfield shift. |

| C-4 | ~150 - 155 | Attached to the electron-donating amino group, which strongly deshields this carbon. |

| C-2 | ~155 - 160 | Attached to both the ring nitrogen and the methyl group, leading to the most downfield shift among the ring carbons.[4] |

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

The ATR method is ideal for solid powders, requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to different bond vibrations.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmation |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | Confirms the presence of a primary amine (-NH₂). Two distinct peaks are expected.[5] |

| 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Indicates C-H bonds on the pyridine ring. |

| 2980 - 2850 | C-H Aliphatic Stretch | Medium-Weak | Corresponds to the methyl (-CH₃) group. |

| 1650 - 1580 | N-H Bend (Scissoring) | Strong | A characteristic vibration for primary amines.[5][6] |

| 1600 - 1450 | C=C and C=N Ring Stretch | Medium-Strong | Confirms the aromatic pyridine backbone. |

| 1335 - 1250 | C-N Aromatic Stretch | Strong | Indicates the bond between the amino group and the aromatic ring.[6] |

| 800 - 600 | C-Cl Stretch | Medium-Strong | Found in the fingerprint region, confirming the chloro-substituent. |

Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

EI is a classic, high-energy ionization technique that produces a rich fragmentation spectrum, which is excellent for structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-